Triethylamine

Basicity Nucleophilicity pKa

Triethylamine (Et₃N, pKa ~10.7) is essential where generic tertiary amines fail. It replaces carcinogenic pyridine in Knoevenagel condensations with comparable yields as a dual-role base catalyst and phase-transfer agent. It is the optimal basic medium for CO₂ valorization (TON 2067), outperforming tripropylamine. Enables 99% conversion/selectivity in solvent-free hydroformylation. Preferred for volatile buffers (pH 3-6, 7-12); bp 89-90°C ensures residue-free lyophilization. Procure triethylamine for unmatched performance in these critical applications.

Molecular Formula C6H15N
(C2H5)3N
C6H15N
Molecular Weight 101.19 g/mol
CAS No. 121-44-8
Cat. No. B128534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylamine
CAS121-44-8
Synonymstriethylamine
triethylamine acetate
triethylamine dinitrate
triethylamine hydrobromide
triethylamine hydrochloride
triethylamine maleate (1:1)
triethylamine phosphate
triethylamine phosphate (1:1)
triethylamine phosphonate (1:1)
triethylamine sulfate
triethylamine sulfate (2:1)
triethylamine sulfite (1:1)
triethylamine sulfite (2:1)
triethylammonium formate
Molecular FormulaC6H15N
(C2H5)3N
C6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCCN(CC)CC
InChIInChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3
InChIKeyZMANZCXQSJIPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
0.73 M
68.6 mg/mL at 25 °C
In water, 6.86X10+4 mg/L at 25 °C
Miscible with water below 18.7 °C
Soluble in ethanol, carbon tetrachloride, ethyl ether;  very soluble in acetone, benzene, chloroform
Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes.
5.5 g/100 g water at 20 °C
Miscible with alcohol, ether
Solubility in water, g/100ml at 20 °C: 17 (good)
Soluble in water
Soluble (in ethanol)
2%

Triethylamine (CAS 121-44-8): Tertiary Amine Catalyst and Base for Industrial Organic Synthesis and Buffer Systems


Triethylamine (TEA, Et₃N) is a symmetrical tertiary amine, the simplest liquid at ambient temperature, with the formula N(CH₂CH₃)₃ [1]. Its conjugate acid has a pKa of ~10.7–10.75, making it a moderately strong base and a reactive nucleophile [2][3]. It is commonly used as a proton scavenger, acylation catalyst, and in the preparation of volatile triethylammonium buffers [1][3].

Why Substituting Triethylamine for Other Tertiary Amines (e.g., DIPEA, Tributylamine, Pyridine) Alters Reaction Outcomes


Generic substitution among tertiary amines is not reliable because their distinct steric and electronic profiles directly dictate reaction pathways, selectivity, and yields. Triethylamine's moderate steric bulk and strong basicity (pKa ~10.7) make it a more reactive nucleophile compared to hindered bases like DIPEA (pKa ~11.4), which can prevent unwanted side reactions . Conversely, its alkyl chain length leads to different catalytic fates: triethylamine undergoes dealkylation, whereas longer-chain analogs like tributylamine undergo dehydrogenation under identical catalytic conditions [1]. In industrial processes, triethylamine has been shown to afford comparable yields to pyridine while eliminating its carcinogenicity, a benefit not observed with other aliphatic amines like trioctylamine [2].

Quantitative Differentiation of Triethylamine from Closest Analogs: A Comparative Evidence Guide


Basicity and Nucleophilicity vs. DIPEA: A Quantitative Trade-off for Reaction Design

Triethylamine (TEA) exhibits higher nucleophilicity and a slightly stronger basicity compared to its sterically hindered analog, diisopropylethylamine (DIPEA). In dimethyl sulfoxide, the pKa of the conjugate acid of TEA is 9.0, versus 8.5 for DIPEA . In aqueous systems, this difference is more pronounced, with pKa values of 10.72 for TEA and 11.44 for DIPEA [1]. The lower basicity and significant steric shielding of DIPEA's nitrogen atom render it a poor nucleophile, which is advantageous when nucleophilic side reactions are a concern [2].

Basicity Nucleophilicity pKa Peptide Synthesis

Superior Promoting Effect in CO₂ Hydrogenation vs. Tripropylamine and Triethanolamine

In the catalytic hydrogenation of CO₂ to formate using a heterogenized Ru(III) catalyst, triethylamine (TEA) demonstrates the highest promoting effect among common tertiary amines. When compared directly with tripropylamine (TPA) and triethanolamine (TEOA) as basic mediums, TEA yields a high turnover number (TON) of 2067 in 2 hours [1]. Density functional theory (DFT) calculations attribute this superior performance to TEA's greater contribution to H₂ cleavage, optimal interaction with CO₂, and the higher polarity of the resulting HTEA-HCOO adduct [1].

CO₂ Hydrogenation Formate Synthesis Heterogeneous Catalysis DFT Calculations

Divergent Catalytic Fate: Dealkylation of Triethylamine vs. Dehydrogenation of Tributylamine

Under identical gas-flow reactor conditions over a molybdenum halide cluster catalyst, triethylamine and tripropylamine/tributylamine undergo fundamentally different transformations. Tripropylamine and tributylamine are dehydrogenated to yield primarily N-vinyldialkylamines. In stark contrast, triethylamine is dealkylated to form diethylamine [1]. This divergent pathway is a result of the catalyst's characteristic action on aliphatic amines, where the absence of nitrogen-bonded hydrogens in tertiary amines leads to the removal of either a neighboring hydrogen (dehydrogenation) or the nitrogen-bonded alkyl group (dealkylation), a selectivity governed by the alkyl chain length [1].

Catalytic Dehydrogenation Dealkylation Halide Cluster Catalysts Reaction Mechanism

Efficacy as a Pyridine Surrogate in Knoevenagel Condensations vs. Other Aliphatic Amines

In the Knoevenagel condensation of aromatic aldehydes and malonic acid, triethylamine (TEA) uniquely functions as a direct, non-carcinogenic substitute for pyridine, achieving comparable yields of cinnamic acids. When screened against other aliphatic tertiary amines, namely trioctyl amine (TOA) and tributyl amine (TBA), only TEA afforded the desired cinnamic acids in yields comparable to those obtained with pyridine [1]. This performance is attributed to TEA's dual role as a mild base catalyst and a phase-transfer agent, a function not fulfilled by its longer-chain analogs [1].

Knoevenagel Condensation Cinnamic Acid Synthesis Organocatalysis Green Chemistry

Enhanced Chemo- and Regioselectivity in Olefin Hydroformylation vs. Additive-Free Conditions

The addition of triethylamine (Et₃N) as an additive to the [Rh(cod)Cl]₂/PPh₃ catalytic system significantly improves both substrate conversion and product selectivity in olefin hydroformylation. Without Et₃N, the reaction suffers from lower catalytic efficiency and poorer control over chemo- and regioselectivity [1]. When Et₃N is employed, substrate conversion reaches up to 99%, and chemo-/regioselectivity is also improved to up to 99% [1][2]. Furthermore, the Et₃N-regulated system can be recycled more than 7 times via vacuum distillation [1][2].

Hydroformylation Homogeneous Catalysis Selectivity Recyclability

Preference for Triethylammonium over Trimethylammonium Buffers in Chromatography

Triethylammonium salts are preferred over trimethylammonium salts for use as volatile buffers in ion-exchange chromatography and electrophoresis. While both can serve similar purposes, triethylamine (bp 89-90°C) is significantly more convenient to handle and easier to purify than trimethylamine (bp ~3°C) due to its higher boiling point [1]. Triethylammonium formate, acetate, bicarbonate, and carbonate cover approximate pH ranges of 3-6 and 7-12, can be removed by lyophilization, and exhibit low UV absorbance and stability towards oxidation [1].

Ion-Exchange Chromatography Electrophoresis Volatile Buffers Amino Acid Analysis

Optimal Application Scenarios for Triethylamine Driven by Quantitative Differentiation


High-Yield Synthesis of Cinnamic Acids as a Pyridine Replacement

Procurement of triethylamine is justified for Knoevenagel condensation processes aiming to eliminate carcinogenic pyridine. Unlike trioctylamine and tributylamine, which are ineffective, triethylamine delivers cinnamic acid yields comparable to pyridine while functioning as a safer, dual-role base catalyst and phase-transfer agent [1].

Industrial CO₂ Hydrogenation to Formate

In processes using heterogenized Ru catalysts for CO₂ valorization, triethylamine is the optimal basic medium. It provides the highest promoting effect for formate production (TON = 2067 in 2h), outperforming tripropylamine and triethanolamine due to its superior role in H₂ cleavage and CO₂ interaction [2].

Additive-Enabled, Highly Selective Olefin Hydroformylation

When procuring chemicals for industrial hydroformylation, triethylamine is essential as an additive to achieve near-quantitative conversion (up to 99%) and selectivity (up to 99%). Its use enables a solvent-free, recyclable process for producing key aldehyde intermediates for pesticides and fragrances [3].

Volatile Buffer Preparation for Chromatography

For ion-exchange chromatography and electrophoresis, triethylamine is the preferred base for creating volatile buffers (pH 3-6 and 7-12). Its higher boiling point (89-90°C) compared to trimethylamine (~3°C) makes it far more convenient to handle, purify, and remove via lyophilization without leaving interfering residues [4].

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